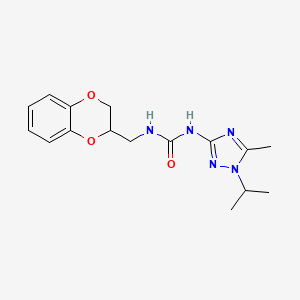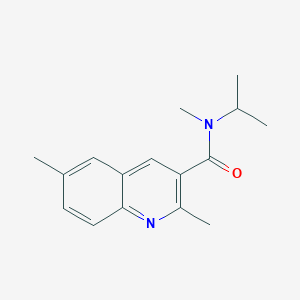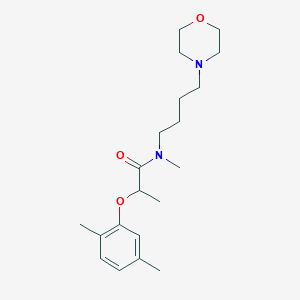![molecular formula C18H23NO3 B5904739 [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone](/img/structure/B5904739.png)
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclic azabicycloheptane core, which is known for its rigidity and stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-2-azabicyclo[221]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials
Synthesis of Azabicycloheptane Core: This step often involves the cyclization of a suitable precursor, such as a 1,3-diamine, under acidic conditions to form the bicyclic structure.
Introduction of Phenylmethanone Moiety: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alkanes or alcohols.
Scientific Research Applications
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for designing drugs with specific biological activities. It can be used to develop inhibitors for enzymes or receptors involved in various diseases.
Materials Science: The stability and rigidity of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone is unique due to its rigid bicyclic structure, which provides stability and specificity in its interactions with biological targets. This makes it a valuable compound for drug design and other scientific applications.
Properties
IUPAC Name |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-(3-ethoxy-4-prop-2-enoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-22-16-8-6-14(11-17(16)21-4-2)18(20)19-12-13-5-7-15(19)10-13/h3,6,8,11,13,15H,1,4-5,7,9-10,12H2,2H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHJLGMXXZTEIW-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CC3CCC2C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2C[C@H]3CC[C@H]2C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine](/img/structure/B5904657.png)
![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)

![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)


![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
![1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one](/img/structure/B5904721.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(quinoxalin-2-ylmethyl)methanamine](/img/structure/B5904736.png)
![2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
![(4-sec-butoxy-3-methoxybenzyl)ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B5904745.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)
